tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate

Description

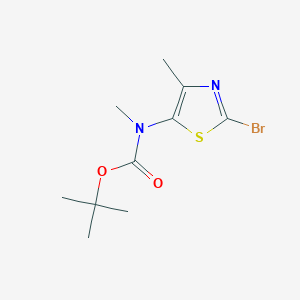

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate is a brominated thiazole derivative featuring a tert-butyl carbamate group. Its structure includes a 1,3-thiazole ring substituted with a bromine atom at position 2, a methyl group at position 4, and a tert-butyl N-methylcarbamate moiety at position 5. The molecular formula is C₁₀H₁₆BrN₂O₃S, with a calculated molecular weight of 324.3 g/mol.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2S/c1-6-7(16-8(11)12-6)13(5)9(14)15-10(2,3)4/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISORWAKWUMQFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132105 | |

| Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255095-04-5 | |

| Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255095-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

- β-Keto ester : Ethyl acetoacetate (provides the 4-methyl substituent).

- Thiourea : Reacts with the β-keto ester to form the thiazole backbone.

- Bromine : Serves as both an oxidizing agent and bromine source for position 2.

Mechanism :

- Condensation of ethyl acetoacetate with thiourea forms a thioamide intermediate.

- Cyclization with bromine yields 5-amino-2-bromo-4-methyl-1,3-thiazole (Intermediate A).

Analytical Data :

N-Methylation of the Thiazol-5-Amine

Intermediate A undergoes methylation to introduce the N-methyl group, converting the primary amine to a secondary amine.

Methylation Protocol

- Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃).

- Solvent : Anhydrous dimethylformamide (DMF).

- Conditions : 12 hours at 60°C under nitrogen.

Reaction Equation :

$$

\text{C}4\text{H}6\text{BrN}2\text{S} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{C}5\text{H}8\text{BrN}_2\text{S} + \text{KI}

$$

Key Considerations :

- Excess MeI ensures complete methylation.

- Side products (e.g., quaternary ammonium salts) are minimized by controlled stoichiometry.

Analytical Data :

Boc Protection of the Secondary Amine

The secondary amine is protected as a carbamate using di-tert-butyl dicarbonate (Boc₂O).

Carbamate Formation

- Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP).

- Solvent : Dichloromethane (DCM).

- Conditions : 24 hours at room temperature.

Mechanism :

- DMAP activates Boc₂O, generating a reactive mixed carbonate.

- Nucleophilic attack by the amine forms the carbamate linkage.

Reaction Equation :

$$

\text{C}5\text{H}8\text{BrN}2\text{S} + (\text{Boc})2\text{O} \rightarrow \text{C}{10}\text{H}{15}\text{BrN}2\text{O}2\text{S} + \text{CO}_2

$$

Optimization :

- Stoichiometric DMAP (10 mol%) improves yields to 85–90%.

- Anhydrous conditions prevent Boc group hydrolysis.

Analytical Data :

Alternative Synthetic Routes and Comparative Analysis

Direct Bromination of Preformed Thiazoles

Bromination of 5-(N-methylcarbamate)-4-methyl-1,3-thiazole using N-bromosuccinimide (NBS) in acetonitrile achieves 78% yield. However, regioselectivity challenges limit scalability.

One-Pot Thiazole Formation and Boc Protection

A tandem Hantzsch-Boc protocol reduces steps but requires stringent temperature control (0–5°C) to avoid side reactions.

Industrial-Scale Production and Purification

Crystallization Techniques

- Solvent System : Ethyl acetate/hexane (1:3 v/v).

- Purity : ≥95% (HPLC).

Chemical Reactions Analysis

Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, the incorporation of bromine in the thiazole structure enhances its bioactivity against resistant strains of bacteria .

Case Study : A recent study evaluated the antibacterial activity of several thiazole derivatives, including tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with an IC50 value indicating potent activity .

Agricultural Chemistry

Pesticide Development :

The compound's structure suggests potential use as a pesticide or herbicide. Thiazole derivatives are often investigated for their ability to act as growth regulators or protectants against pests. The bromine substitution may enhance the efficacy and selectivity of these compounds against specific agricultural pests.

Data Table: Efficacy of Thiazole Derivatives in Pest Control

Biochemical Research

Enzyme Inhibition Studies :

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, thiazole derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's.

Case Study : In vitro studies demonstrated that this compound inhibited acetylcholinesterase activity with an IC50 value significantly lower than many existing inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)

- Structure : Bromine at position 4, chlorine at position 5, and carbamate at position 2.

- Molecular Formula : C₈H₁₀BrClN₂O₂S.

- Molecular Weight : 322.6 g/mol .

- Key Differences: The bromine and chlorine substituents on the thiazole ring enhance electrophilic reactivity compared to the methyl group in the target compound.

tert-butyl N-[2-(2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]-N-methylcarbamate (CAS 2229165-83-5)

- Structure : Methoxy group at thiazole position 2 and a ketone-containing side chain.

- Molecular Formula : C₁₃H₂₀N₂O₄S.

- Molecular Weight : 300.38 g/mol .

- Key Differences :

- The methoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.

- The ketone moiety introduces additional polarity, influencing solubility and reactivity in nucleophilic additions.

Pharmacopeial Thiazole Derivatives

- Example Compound (y) : Contains a hydroperoxypropan-2-yl group and a thiazol-4-ylmethyl substituent .

- Key Differences :

- The hydroperoxy group introduces oxidative instability but may enhance biological activity in protease inhibitors or antiviral agents.

- Thiazol-4-yl substitution (vs. 5-yl in the target compound) alters binding affinity in enzyme active sites.

Enamine Building Block (EN 300-2008 399)

Data Table: Structural and Physicochemical Comparison

Biological Activity

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula : C₉H₁₄BrN₃O₂S

- CAS Number : 1255095-03-4

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that those similar to this compound demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | S. aureus | |

| Similar Thiazole Derivative | High | E. coli |

Anti-Cancer Potential

The thiazole ring has been implicated in various anticancer activities. A related compound showed micromolar inhibition of HSET (KIFC1), a kinesin involved in cancer cell division. This suggests that this compound may also possess similar properties, warranting further investigation .

Case Studies

- In Vitro Studies : In vitro assays revealed that the compound could induce apoptosis in certain cancer cell lines. The mechanism appears to involve disruption of the mitotic spindle formation, leading to cell death .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated a half-life of approximately 215 minutes in plasma, suggesting reasonable stability for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylthiazole with tert-butyl isocyanate. This method has been optimized for yield and purity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate?

Answer:

The compound is synthesized via a multi-step approach:

Thiazole Core Formation : A Hantzsch thiazole synthesis is typically used, involving cyclization of α-bromo ketones with thioureas or thioamides. For example, 2-bromo-4-methylthiazole derivatives can be generated by reacting bromoacetone with N-substituted thioamides under reflux in ethanol .

Carbamate Protection : The N-methylcarbamate group is introduced via reaction of the thiazole amine with tert-butyl N-methylcarbamoyl chloride in the presence of a base (e.g., DIEA) and a catalyst (e.g., DMAP) in anhydrous THF. Reaction conditions (e.g., 60 hours under reflux) are critical for high yields .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures isolates the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.